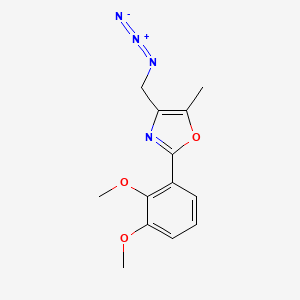

4-(Azidomethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole

Description

Properties

IUPAC Name |

4-(azidomethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c1-8-10(7-15-17-14)16-13(20-8)9-5-4-6-11(18-2)12(9)19-3/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTNWQSZNJKNLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Oxazole Synthesis Approaches

Several classical methods exist for synthesizing substituted oxazoles, which can be adapted for the 2-(2,3-dimethoxyphenyl)-5-methyl substitution pattern:

Robinson-Gabriel synthesis: Cyclodehydration of acylaminoketones under acidic conditions to form 2,5-disubstituted oxazoles; yields vary (50-60%) depending on dehydrating agents.

Van Leusen reaction: Using Tosylmethyl isocyanide (TosMIC) with aldehydes or ketones to form oxazoles under mild conditions.

Cycloisomerization and Erlenmeyer-Plochl reactions: Other methods for oxazole ring formation.

For the specific substitution pattern, condensation of appropriately substituted α-bromo ketones with acetamide or related amides at elevated temperatures (around 150 °C) has been demonstrated to efficiently yield 2-methyl-4-substituted oxazoles.

Three-Step Synthesis of 2-Methyl-4-Substituted Oxazoles

A representative method for preparing 2-methyl-4-(aryl)-5-substituted oxazoles involves:

Condensation Reaction: Reaction of 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone with acetamide at 150 °C for 2 hours to form 2-methyl-4-substituted oxazoles.

Selective Bromination: Monobromination at the 5-position using N-bromosuccinimide (NBS) in chloroform to yield 5-bromooxazoles.

Suzuki Cross-Coupling: Palladium-catalyzed Suzuki coupling of the 5-bromo intermediate with arylboronic acids to introduce the 5-substituent.

While this exact procedure involves trimethoxyphenyl groups, it can be adapted for 2,3-dimethoxyphenyl substituents by using the corresponding α-bromo ketones.

Introduction of the Azidomethyl Group at Position 4

Continuous Flow Synthesis of 2-(Azidomethyl)oxazoles

A highly efficient modern method for introducing the azidomethyl group involves a continuous-flow three-step process starting from vinyl azides:

Step 1: Thermolysis of vinyl azides generates azirines.

Step 2: Reaction of azirines with bromoacetyl bromide produces 2-(bromomethyl)oxazoles.

Step 3: Nucleophilic substitution of the bromomethyl group by sodium azide in aqueous medium yields 2-(azidomethyl)oxazoles.

This method avoids the need for isolating unstable intermediates and achieves high selectivity and yield with short residence times (7–9 minutes total).

Key Reaction Conditions and Notes

The nucleophilic substitution step requires neutralization of hydrobromide salts to prevent hydrazoic acid formation.

Reagents such as DIPEA (diisopropylethylamine) can be used as a base to facilitate the substitution.

The reaction temperatures for azidation are mild (room temperature to 50 °C), preserving azide stability.

This continuous-flow approach is scalable and suitable for sensitive azide-containing compounds.

Summary Table of Preparation Steps and Conditions

Additional Considerations

Functional Group Compatibility: The methoxy groups on the phenyl ring are stable under the described conditions.

Catalysts: Palladium catalysts are essential for cross-coupling steps; choice of ligands and bases affects yield.

Safety: Handling azides requires caution due to potential explosiveness; continuous-flow methods reduce risk.

Green Chemistry Aspects: Continuous-flow synthesis and catalytic methods improve efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole undergoes various types of chemical reactions, including:

Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

Reduction: Reduction of the azide group can yield amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azidomethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or other azide sources are employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to nitro compounds, while reduction can produce amines.

Scientific Research Applications

Overview

4-(Azidomethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole is a heterocyclic organic compound that has gained attention for its diverse applications in chemistry, biology, and industry. Its unique structure, featuring an azidomethyl group and a dimethoxyphenyl group, enables it to participate in various chemical reactions and biological interactions.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multiple steps, including the formation of the oxazole ring through cyclization and the introduction of the azidomethyl group via nucleophilic substitution. The resulting compound exhibits significant reactivity due to its functional groups, allowing it to undergo oxidation, reduction, and substitution reactions.

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various coupling reactions.

- Reagent in Organic Reactions : It acts as a reagent in numerous organic transformations, facilitating the development of new chemical entities.

Biology

- Bioconjugation and Click Chemistry : The azide group is particularly useful in bioconjugation techniques, allowing for the selective labeling of biomolecules. This property is exploited in click chemistry to form stable triazole linkages with alkynes, which is valuable for studying protein interactions and cellular processes .

- Potential Medicinal Applications : Preliminary studies suggest that this compound may exhibit biological activity relevant to medicinal chemistry. Its structural features could influence interactions with biological targets, making it a candidate for drug development.

Industrial Applications

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals with unique properties. Its ability to undergo various transformations makes it suitable for developing materials with specific functionalities.

- Material Science : Due to its structural characteristics, it may also find applications in material science for creating novel polymers or coatings .

Case Study 1: Bioconjugation Techniques

A study demonstrated the successful use of this compound in bioconjugation applications where it was used to label proteins selectively. This allowed researchers to track protein interactions within cellular environments effectively.

Case Study 2: Medicinal Chemistry Exploration

In another investigation focused on medicinal chemistry, derivatives of this compound were synthesized and tested for their biological activity against cancer cell lines. The azide functionality was crucial for enhancing the selectivity and efficacy of these compounds against specific cancer targets.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole involves its interaction with molecular targets through its functional groups. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The dimethoxyphenyl group may interact with various biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole

- Structural Difference : The 2,3-dimethoxyphenyl group in the target compound is replaced with a 5-bromo-2-methoxyphenyl group.

4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole

- Structural Difference : The azidomethyl group is replaced with chloromethyl, and the 2,3-dimethoxyphenyl is replaced with a 4-chlorophenyl group.

- Impact : The chloromethyl group increases electrophilicity, making the compound more reactive in nucleophilic substitution reactions. The 4-chlorophenyl group lacks the electron-donating methoxy substituents, reducing resonance stabilization .

5-(4-Bromo-2,3-dimethylphenyl)oxazole

- Structural Difference : The target compound’s 2,3-dimethoxyphenyl and azidomethyl groups are replaced with a 4-bromo-2,3-dimethylphenyl group.

Functional Group Variations

4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole

- Structural Difference : The 2,3-dimethoxy groups are replaced with a single ethoxy group at position 2.

- Impact : Reduced electron-donating capacity due to fewer methoxy groups may decrease stability in oxidative environments. Ethoxy’s larger size could also affect molecular packing in crystalline forms .

4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole

- Structural Difference : The 2,3-dimethoxy groups are replaced with a bulkier isopropoxy group at position 4.

- Impact : Increased steric hindrance may reduce interactions with flat binding pockets in enzymes or receptors compared to the planar 2,3-dimethoxyphenyl group .

Heterocycle Core Modifications

2-(2-(Cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole

- Structural Difference : The oxazole ring is replaced with a 1,3,4-oxadiazole core.

- Impact : The oxadiazole ring has different electronic properties (e.g., higher aromaticity and dipole moment), which may enhance antibacterial activity, as demonstrated in studies against Gram-positive and Gram-negative bacteria .

4-[(2,3-Dimethoxyphenyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one

- Structural Difference : The azidomethyl group is replaced with a benzylidene moiety, forming an exocyclic double bond.

Implications for Further Research

Biological Activity

4-(Azidomethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole is a heterocyclic compound featuring an oxazole ring with significant biological activity. The compound is characterized by its azidomethyl group, which enhances its reactivity and potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, interaction studies, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 274.28 g/mol. The presence of the azide functional group allows for unique reactivity in click chemistry applications, particularly forming stable linkages with alkyne-containing molecules through cycloaddition reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₄O₃ |

| Molecular Weight | 274.28 g/mol |

| CAS Number | 1325306-02-2 |

| Solubility | Soluble in DMSO |

Biological Activity

The biological activity of this compound has been primarily investigated in the context of medicinal chemistry. Its azide group facilitates its use as a probe in biochemical assays for studying enzyme activity and protein interactions .

The compound may interact with specific enzymes or receptors, modulating their activity. The azide group is particularly useful in click chemistry, allowing for selective labeling and tracking of biomolecules within cellular systems. This property is crucial for drug development and bioconjugation strategies.

Case Studies

-

Antimicrobial Activity : In a study evaluating various oxazole derivatives, compounds similar to this compound demonstrated significant antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated promising antibacterial activity .

Table 2: Antimicrobial Activity

Compound MIC (µg/ml) against Bacterial Strains Compound A 0.045 (against Mtb) Compound B 0.08 (against E. coli) Compound C 0.16 (against S. aureus) - Enzyme Interaction Studies : Research has shown that the azide functionality allows for specific interactions with enzymes involved in metabolic pathways. For instance, compounds bearing the azide group have been used to study their effects on cytochrome P450 enzymes, which are critical for drug metabolism .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug design. Its ability to form stable linkages through click chemistry opens avenues for creating novel therapeutics that can target specific biological pathways.

Future Research Directions

Further studies are needed to explore the full range of biological activities associated with this compound and its derivatives. Investigations into its pharmacokinetics and toxicology will be essential for assessing its viability as a therapeutic agent.

Q & A

Q. Optimization tips :

- Use anhydrous conditions and inert atmospheres to prevent side reactions (e.g., ).

- Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography or recrystallization (e.g., reports 65% yield after crystallization).

- Characterize intermediates with IR (C=N stretch ~1600 cm⁻¹) and NMR (oxazole proton at δ 6.5–8.0 ppm) .

Advanced: How do electronic effects of the 2,3-dimethoxyphenyl substituent influence the oxazole ring’s reactivity in cross-coupling reactions?

Answer:

The 2,3-dimethoxyphenyl group exerts electron-donating effects via methoxy substituents, which:

- Increase electron density on the oxazole ring, potentially enhancing nucleophilic aromatic substitution (NAS) at the 4-position.

- Stabilize transition states in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by resonance donation.

- Modify regioselectivity in heterocyclic functionalization, as observed in ’s docking studies, where substituent orientation affects binding affinity.

Q. Methodological considerations :

- Use DFT calculations to map electron density distribution.

- Compare reaction rates with control compounds lacking methoxy groups (e.g., ’s pKa studies on substituent effects) .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Answer:

- IR Spectroscopy : Identify key functional groups (e.g., azide stretch ~2100 cm⁻¹, C-O-C oxazole ring ~1250 cm⁻¹).

- NMR (¹H/¹³C) :

- Oxazole protons resonate at δ 6.5–8.0 ppm ().

- Methoxy groups appear as singlets near δ 3.8–4.0 ppm.

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of N₂ from azidomethyl group).

- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N/O percentages (e.g., reports <0.4% deviation) .

Advanced: What computational approaches predict the stability of the azidomethyl group under thermal or photolytic conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures.

- DFT/Molecular Dynamics : Calculate bond dissociation energies (BDEs) for the C-N₃ bond.

- UV-Vis Spectroscopy : Monitor azide decomposition under UV light (λ ~254 nm).

Case study : ’s docking simulations for oxadiazoline derivatives could be adapted to model azide stability in target binding pockets .

Basic: What safety protocols are essential for handling the azidomethyl group during synthesis?

Answer:

- Explosivity risk : Avoid shock, friction, or excessive heat. Use small-scale reactions (<1 g) initially.

- Ventilation : Conduct reactions in fume hoods due to potential HN₃ release.

- Personal Protective Equipment (PPE) : Wear blast shields, nitrile gloves, and flame-resistant lab coats.

- Storage : Keep azide-containing compounds in airtight containers at ≤4°C, away from metals (’s safety guidelines for related oxazoles) .

Advanced: How do methoxy substituents on the phenyl ring affect the compound’s pharmacokinetic properties?

Answer:

- Lipophilicity : Methoxy groups increase logP, enhancing membrane permeability but potentially reducing aqueous solubility (’s oxadiazole derivatives show varied solubility based on substituents).

- Metabolic stability : Methoxy groups may slow oxidative metabolism by cytochrome P450 enzymes.

- Binding affinity : ’s docking studies suggest methoxy groups participate in hydrogen bonding with target proteins (e.g., kinase inhibitors) .

Basic: How can researchers resolve contradictions in spectral data during characterization?

Answer:

- Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC).

- Crystallography : Single-crystal X-ray diffraction (e.g., ’s oxadiazole structure determination).

- Reproducibility : Repeat syntheses under identical conditions to confirm spectral reproducibility (’s elemental analysis protocol) .

Advanced: What strategies optimize the regioselectivity of azidomethyl group installation on the oxazole ring?

Answer:

- Direct substitution : Use nucleophilic azide sources (NaN₃) with leaving groups (e.g., bromide) at the 4-position.

- Protecting groups : Temporarily block reactive sites (e.g., trimethylsilyl for C-2/C-5 positions).

- Catalytic methods : Employ transition metals (Cu, Pd) to direct azide installation, as seen in ’s triazole synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.